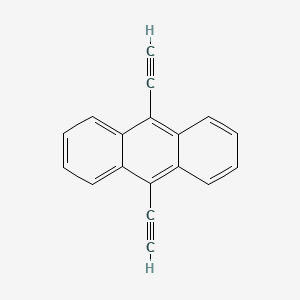

9,10-Diethynylanthracene

Übersicht

Beschreibung

9,10-Diethynylanthracene is a chemical compound with the molecular formula C18H10 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon . It has been investigated for its photophysical properties .

Synthesis Analysis

A series of 9,10-bis(phenylethynyl)anthracenes decorated with sterically demanding tert-butyl substituents have been prepared and spectroscopically characterized . The introduction of two bulky substituents in the ortho position of the phenyl rings effectively locks the ground state into a conformation in which the three rings are orthogonal .Molecular Structure Analysis

The molecular structure of 9,10-Diethynylanthracene is characterized by a series of rings. The ChemSpider database provides the average mass as 226.272 Da and the monoisotopic mass as 226.078247 Da .Physical And Chemical Properties Analysis

The theoretical density of the DPA-Solution crystal was 1.239 g/cm3, while that of the DPA-Melt crystal was 1.211 g/cm3 . The two types of crystals exhibited the same melting point, but the thermal stability of the DPA-Solution crystal is better than that of the DPA-Melt crystal .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Conductivity

9,10-Diethynylanthracene has been a significant compound in the synthesis of crystalline conjugated polymers. In one study, a polymer was synthesized using 9,10-diethynylanthracene and 9,10-anthracenedithiol, exhibiting unique electrical conductivity properties. The polymer's conductivity was notably enhanced upon doping with iodine, suggesting potential applications in conductive materials (Kobayashi, Jiang, Ohta, & Furukawa, 1990).

Organosilicon Polymers with High Hole-Transporting Properties

9,10-Diethynylanthracene has been used in the creation of organosilicon polymers characterized by high hole-transporting properties. These polymers demonstrated promising results in electroluminescent devices, indicating their potential in electronic applications (Manhart, Adachi, Sakamaki, Okita, Ohshita, Ohno, Hamaguchi, Kunai, & Kido, 1999).

Synthesis of Unsymmetrical Diethynylanthracenes

In another study, unsymmetrical 9,10-diethynylanthracenes were synthesized, showcasing the versatility of 9,10-diethynylanthracene in creating diverse organic compounds. This synthesis pathway opened doors for developing various novel compounds with potential applications in organic chemistry (Montigny, Argouarch, & Lapinte, 2006).

Novel Polyesters and Polyurethanes Incorporating 9,10-Diethynylanthracene

The development of novel polyesters and polyurethanes containing 9,10-diethynylanthracene has been explored. These materials showed significant luminescence properties, suggesting their use in applications such as electroluminescent materials (Fomine, Marin, Fomina, Salcedo, Sansores, Mendez, Jimenez, & Ogawa, 1996).

Wirkmechanismus

Target of Action

The primary target of 9,10-Diethynylanthracene is the photophysical process . The compound interacts with this process, influencing intramolecular rotation and the electronic properties of peripheral substituents .

Mode of Action

9,10-Diethynylanthracene interacts with its targets through a process known as intramolecular rotation around the vinyl moiety . This rotation plays a crucial role in the photophysical process, in addition to the electronic properties of the peripheral substituents . In dilute solutions, the derivatives of 9,10-Diethynylanthracene possess a twisted structure in the ground state that eventually relaxes to a planar structure within picoseconds .

Biochemical Pathways

The affected pathway is the fluorescence process , which is dominated by the relaxed excited state . The quantum yield of this process is affected by the competition between nonradiative and radiative deactivations . The enhanced fluorescence of the molecular aggregates originates from the optically allowed S1–S0 transition, along with the suppressed nonradiative deactivation via molecular stacking .

Pharmacokinetics

The compound’s molecular weight is approximately226.272 Da , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The action of 9,10-Diethynylanthracene results in a change in the molecular structure and fluorescence properties . Specifically, the compound transitions from a twisted structure in the ground state to a planar structure in the excited state . This transition enhances the fluorescence of the molecular aggregates .

Action Environment

The action of 9,10-Diethynylanthracene is influenced by environmental factors such as the concentration of the solution . In dilute solutions, the compound exhibits a twisted structure that relaxes to a planar structure upon excitation . The fluorescence process is also affected by the environment, with the quantum yield being influenced by the competition between nonradiative and radiative deactivations .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9,10-diethynylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h1-2,5-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPDKVKBZNLDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Diethynylanthracene | |

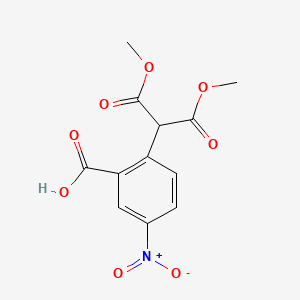

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 9,10-diethynylanthracene?

A: 9,10-Diethynylanthracene (C18H10) is an aromatic hydrocarbon characterized by an anthracene core with ethynyl groups (-C≡CH) attached at the 9th and 10th positions. [, , , , , , , ] Its molecular weight is 226.28 g/mol. Spectroscopically, it displays characteristic peaks in NMR and IR spectra, indicative of the ethynyl and anthracene moieties. [, , , , , , , ]

Q2: How does 9,10-diethynylanthracene contribute to the properties of polymers it is incorporated into?

A: 9,10-Diethynylanthracene serves as a valuable building block for various conjugated polymers. Its incorporation significantly enhances the polymers' optical and electronic properties. For instance, polymers with 9,10-diethynylanthracene units often exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). [, , , , , , , , ]

Q3: How does the presence of a 9,10-diethynylanthracene bridge impact electronic interactions in zinc porphyrin dimers?

A: Research indicates that a 9,10-diethynylanthracene bridge in zinc porphyrin dimers promotes strong electronic coupling between the porphyrin units. This is attributed to the bridge's ability to adopt a cumulenic quinoidal resonance structure, leading to a significant increase in the excited state polarizability volume (ΔVp(S1)). []

Q4: How does the reactivity of 9,10-diethynylanthracene compare to other diethynyl monomers in polymerization reactions?

A: Studies on competitive addition polymerizations have shown that 9,10-diethynylanthracene exhibits higher reactivity compared to other diethynyl monomers like 4,4′-diethynylbiphenyl and 1,4-diethynylbenzene. This enhanced reactivity is attributed to the greater conjugation within the anthracene system, effectively stabilizing intermediate radicals during the polymerization process. []

Q5: Can the microstructure of polymers containing 9,10-diethynylanthracene be controlled?

A: Research suggests that the polymerization conditions, particularly the initiation method, can influence the microstructure of polymers containing 9,10-diethynylanthracene. For example, UV irradiation tends to produce polymers with a higher cis content compared to those initiated by AIBN or without any initiator. []

Q6: What is the role of 9,10-diethynylanthracene in the development of organic thin film transistors (OTFTs)?

A: The incorporation of 9,10-diethynylanthracene into polymers like poly(9,10-diethynylanthracene-alt-9,9-didodecylfluorene) (PDADF) has been explored for OTFT applications. These polymers demonstrate promising properties such as good solubility in organic solvents, suitable energy levels, and moderate carrier mobilities, making them potential candidates for p-type semiconductor materials in OTFTs. []

Q7: How does 9,10-diethynylanthracene contribute to the performance of organic solar cells (OSCs)?

A: When used as donor units in thienoisoindigo-based polymers, 9,10-diethynylanthracene contributes to efficient charge transport and light absorption in OSCs. These polymers have shown promising power conversion efficiencies, making them promising materials for organic photovoltaic devices. []

Q8: What are the potential applications of unsymmetrical 9,10-diethynylanthracenes?

A: Unsymmetrical 9,10-diethynylanthracenes offer the possibility for fine-tuning the electronic and optical properties of materials. This control over the molecular structure can lead to improved performance in organic electronics and other applications requiring specific functionalities. []

Q9: How do steric effects influence the conformation of 9,10-diethynylanthracene derivatives?

A: Introducing bulky substituents, such as tert-butyl groups, in specific positions on the phenyl rings of 9,10-bis(phenylethynyl)anthracenes can force the molecule into a twisted conformation. This twisting can impact the compound's electronic and optical properties, demonstrating the importance of steric considerations in molecular design. []

Q10: Can 9,10-diethynylanthracene act as a bridging ligand in bimetallic complexes?

A: Research has demonstrated the use of 9,10-diethynylanthracene as a bridging ligand in diruthenium complexes. These complexes exhibit interesting electronic properties, with oxidation leading to a combination of bridge-localized and mixed-valence states. This unique behavior highlights the versatility of 9,10-diethynylanthracene in organometallic chemistry and its potential in designing materials with tailored electronic structures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)